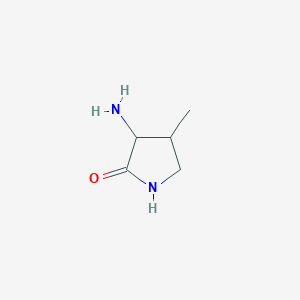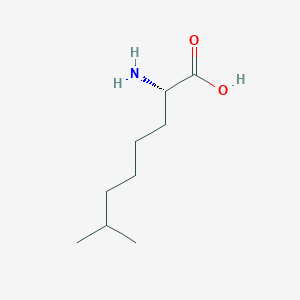
4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolone family, which is known for its diverse applications in medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .
Preparation Methods
The synthesis of 4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- can be achieved through various methods. One common synthetic route involves the condensation of a diketone with an amidine or guanidine under basic conditions. This reaction typically requires heating and may involve the use of molecular oxygen as an oxidizing agent . Industrial production methods often involve the reaction of benzylamine with cyanate esters in the presence of a catalyst and excess ammonia, followed by crystallization, washing, and drying to obtain the final product .
Chemical Reactions Analysis
4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using molecular oxygen or other oxidizing agents to form diketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include molecular oxygen, reducing agents like sodium borohydride, and various nucleophiles.
Scientific Research Applications
4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Industry: The compound is used in the production of dyes and pigments due to its good dyeing properties.
Mechanism of Action
The mechanism of action of 4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- involves its interaction with various molecular targets and pathways. In biological systems, it can form advanced glycation end products (AGEs) that interact with receptors and enzymes, influencing cellular processes. The compound’s ability to modulate proteasome activity is also significant in its therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- include other imidazolones such as imidazol-2-ones and 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO). These compounds share the imidazolone core structure but differ in the position of the carbonyl group and substitution patterns. The uniqueness of 4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- lies in its specific substitution pattern and its applications in various fields .
Properties
CAS No. |
34293-24-8 |
|---|---|
Molecular Formula |
C4H7N3O |
Molecular Weight |
113.12 g/mol |
IUPAC Name |
2-amino-1-methyl-4H-imidazol-5-one |
InChI |
InChI=1S/C4H7N3O/c1-7-3(8)2-6-4(7)5/h2H2,1H3,(H2,5,6) |
InChI Key |
YGOBAQVJSUDQFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)



![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)

![2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950879.png)
![1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)
